

7-ACA derivatives antibacterial activity comparison

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Compound Focus: 7-Aminocephalosporanic acid

CAS No.: 957-68-6

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Overview of 7-ACA and Its Derivatives

7-Aminocephalosporanic acid (7-ACA) is a core building block for the synthesis of semi-synthetic cephalosporin antibiotics [1] [2]. Its derivatives are crucial in combating a wide range of bacterial infections. The global market for 7-ACA is significant and growing, driven by the ongoing demand for effective antibiotics [3] [4].

The table below summarizes the main categories of 7-ACA derivatives discussed in the recent literature.

Derivative Category	Key Structural Features	Reported Antibacterial Focus	Key Findings/Advantages
Amphiphilic Cephalosporins [5]	Cationic pyridinium group & hydrophobic alkyl chain	Broad-spectrum; Gram-positive (e.g., <i>S. aureus</i>) & Gram-negative (e.g., <i>E. coli</i>)	Dual mechanism of action: Inhibits cell wall synthesis & disrupts bacterial membrane. Low hemolytic toxicity.
Hybrid Griseofulvin Derivatives [6]	7-ACA moiety linked to a griseofulvin-based structure	Primarily investigated via computational binding affinity to	In-silico prediction: Shows promising binding affinity and stability with bacterial FtsZ, a prokaryotic tubulin homolog.

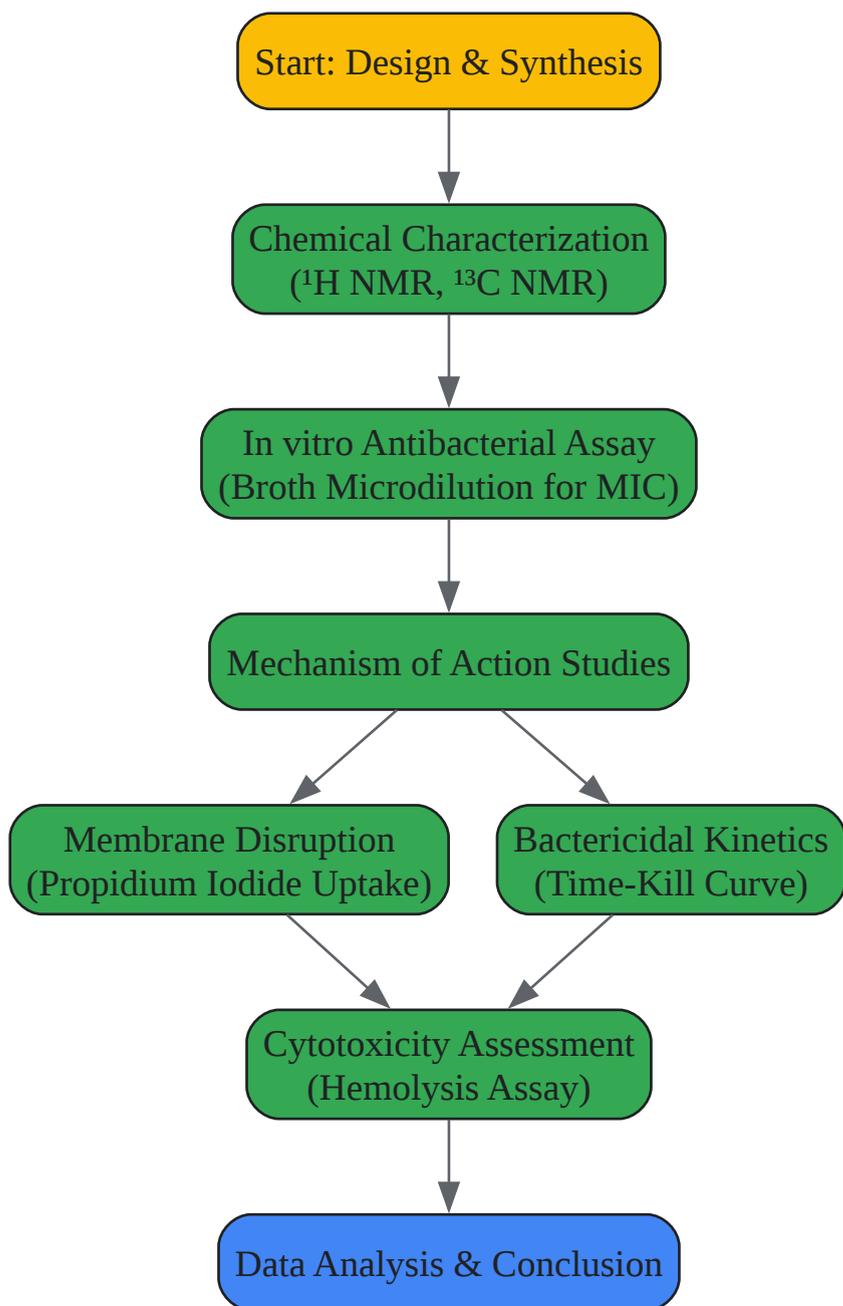
Derivative Category	Key Structural Features	Reported Antibacterial Focus	Key Findings/Advantages
		bacterial targets (e.g., FtsZ protein)	
Sulfonamide-Linked Derivatives [7]	7-ACA skeleton with 4-nitro/aminophenyl sulfonylamino moiety	Screened for antimicrobial activity	Experimental finding: Some compounds in this category demonstrated good to moderate antimicrobial activity against tested microorganisms.

Experimental Insights and Protocols

The following points detail the methodologies and key experimental findings from the studies on amphiphilic cephalosporins, which provided the most concrete data.

- **Synthesis & Characterization:** The amphiphilic cephalosporins were synthesized from commercially available 7-ACA [5]. The process involved acylating the 7-amino group and introducing a quaternary ammonium moiety at the 3-position. All final compounds were characterized using **¹H NMR and ¹³C NMR** to confirm their structures [5].
- **Antibacterial Activity Evaluation:** The minimum inhibitory concentration (**MIC**) against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), was determined using the standard **broth microdilution method** according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [5].
- **Mechanism of Action Probes:**
 - **Time-Kill Kinetics:** This assay demonstrated that the lead amphiphilic derivative acted rapidly, achieving a 99.9% reduction in bacterial colony-forming units (CFUs) within 4 hours, indicating bactericidal activity [5].
 - **Membrane Disruption:** A **propidium iodide (PI) uptake assay** was performed. Treatment with the amphiphilic derivative led to a significant increase in fluorescence, confirming that the compound damages the bacterial cell membrane, leading to cell death [5].
- **Cytotoxicity Assessment:** The hemolytic toxicity of the compounds was evaluated against **human red blood cells (hRBCs)**. The amphiphilic derivatives showed only moderate hemolysis at high concentrations, suggesting a potentially favorable selective toxicity against bacterial cells over human cells [5].

To help visualize the integrated workflow from design to activity validation for these derivatives, the following diagram outlines the key experimental stages.



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